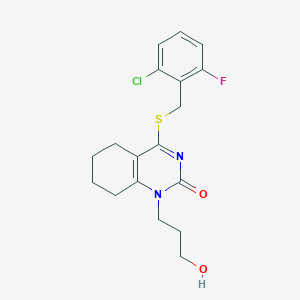

4-((2-chloro-6-fluorobenzyl)thio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN2O2S/c19-14-6-3-7-15(20)13(14)11-25-17-12-5-1-2-8-16(12)22(9-4-10-23)18(24)21-17/h3,6-7,23H,1-2,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNQXSKIVAJZPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-chloro-6-fluorobenzyl)thio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a tetrahydroquinazoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 448.9 g/mol. The structure features a tetrahydroquinazoline core substituted with a chloro-fluorobenzylthio group and a hydroxypropyl moiety. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that tetrahydroquinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A notable study demonstrated that related compounds inhibited the growth of human breast cancer cells (MCF-7) with IC50 values in the micromolar range. The mechanism was linked to the modulation of key signaling pathways such as apoptosis and cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against a range of bacterial strains revealed promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) were found to be relatively low, indicating strong antimicrobial potential.

Anti-inflammatory Effects

Research has suggested that tetrahydroquinazolines can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. A study focusing on similar compounds reported a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions of the tetrahydroquinazoline ring and substituents on the benzyl group have been shown to significantly affect potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased anticancer activity |

| Hydroxypropyl substitution | Enhanced solubility and bioavailability |

| Variation in thioether chain length | Altered antimicrobial efficacy |

Case Studies

- Breast Cancer Study : A group of researchers synthesized several tetrahydroquinazoline derivatives and tested their effects on MCF-7 cells. The lead compound demonstrated an IC50 value of 0.5 µM, significantly lower than standard chemotherapeutics.

- Antimicrobial Evaluation : A study conducted on various derivatives showed that the presence of the chloro-fluorobenzyl group was crucial for enhancing antibacterial activity against resistant strains.

- Inflammation Model : In vivo experiments using murine models of inflammation revealed that administration of the compound resulted in reduced paw edema compared to controls, supporting its potential therapeutic role in inflammatory diseases.

Comparison with Similar Compounds

Table 1: Substituent Comparison at the 4-Position

The chloro and fluoro substituents on the benzyl group may enhance membrane permeability and target binding via halogen interactions, contrasting with nitro or methoxy groups in analogs that modulate electronic and solubility profiles .

Table 2: Substituent Comparison at the 1-Position

The 3-hydroxypropyl group introduces polarity and hydrogen-bonding capacity, unlike phenyl groups in analogs like 5a or 6a, which favor hydrophobic interactions .

Table 3: Spectral Data Comparison

The target’s C=O stretch (~1670 cm⁻¹) and hydroxypropyl proton signals (δ 4.2 ppm) differ from C=S derivatives (e.g., 4a) and phenyl-substituted ketones (e.g., 5a) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.